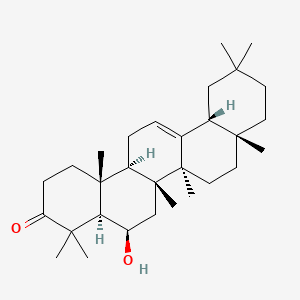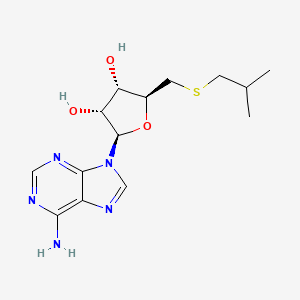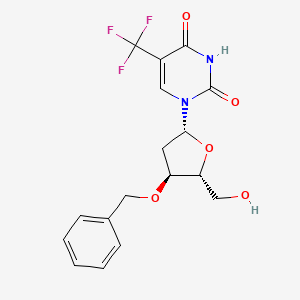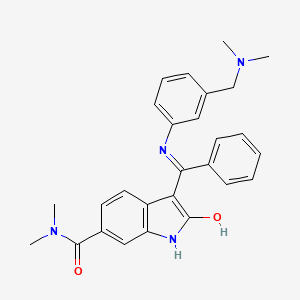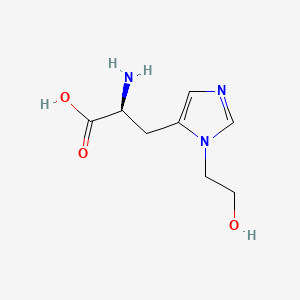
VU0456940
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU0456940 is a potent M1 PAM with excellent selectivity (hM1 EC50 = 340 nM, 14-fold leftward shift of the ACh CRC; hM2–hM5 inactive). VU0456940 potentiated the excitation of a subthreshold concentration of CCh in MSNs. VU0456940 shifted APP processing and engaged the nonamyloidogenic pathway inducing the release of sAPPα in the presence of a 100 nm CCh dose (displayed no activity in the absence of CCh).
Applications De Recherche Scientifique
CRISPR-Cas9 in Genome Engineering
CRISPR-Cas9, a groundbreaking genome engineering technology, offers unprecedented potential for modifying genomes across various organisms. This system simplifies and scales up the editing or modulation of DNA sequences, enabling researchers to explore genetic functions and establish connections between genetic variations and biological phenotypes (Hsu, Lander, & Zhang, 2014).
Vacuum-Ultraviolet Photon Detections
Vacuum-ultraviolet (VUV) photon detection is crucial in space science, high-energy physics, scientific facilities, and the electronics industry. Recent advancements in VUV photodetectors, especially economical ones with low power consumption, are significant in these fields (Zheng, Jia, & Huang, 2020).
Intervention in Lab-Scale Research
Technological advancements, including those in the field of lab-scale research, are shaping lives globally. Controversial topics like gene therapy, stem cell research, and cloning are at the forefront of scientific and public debate. Addressing social concerns within the research process is crucial (Schuurbiers & Fisher, 2009).
CRISPR-Cas9 in Research and Medicine
CRISPR-Cas9 is revolutionizing genetic engineering and is employed in various ways such as controlling transcription and conducting genome-wide screens. Its biomedical applications include treating genetic disorders in animals and imminent use in human diseases (Barrangou & Doudna, 2016).
CRISPR-Cas9 in Cancer Biology
The CRISPR-Cas9 system is transforming cancer genetics research, enabling functional studies of cancer genes and the development of new models of human cancer (Sánchez-Rivera & Jacks, 2015).
Variants of Uncertain Significance in Genomics
Next-Generation Sequencing (NGS) is uncovering many variants of uncertain significance (VUS), particularly in hereditary cancers. Developing tests to classify these VUS is essential for maximizing usable information from NGS data (Federici & Soddu, 2020).
RNA-Guided Gene Activation
Cas9-based transactivators, targeted by guide RNA molecules, have enabled synthetic transcription factor engineering. This approach induces specific expression of endogenous target genes, showcasing a versatile method for RNA-guided gene activation (Pérez‐Piñera et al., 2013).
Advances in Inorganic Nanoparticle Synthesis
The liquid-phase synthesis of inorganic nanoparticles has seen significant advances, impacting areas like the electronics industry. This development highlights the interplay between scientific discovery and technological progress (Cushing, Kolesnichenko, & O'Connor, 2004).
Propriétés
Nom du produit |
VU0456940 |
|---|---|
Formule moléculaire |
C24H19F2N5O4S |
Poids moléculaire |
511.5038 |
Nom IUPAC |
1-[4,6-difluoro-1-[6-(1-methylpyrazol-4-yl)pyridin-3-yl]indol-3-yl]sulfonyl-3-(5-methyl-1,2-oxazol-3-yl)propan-2-one |
InChI |
InChI=1S/C24H19F2N5O4S/c1-14-5-17(29-35-14)8-19(32)13-36(33,34)23-12-31(22-7-16(25)6-20(26)24(22)23)18-3-4-21(27-10-18)15-9-28-30(2)11-15/h3-7,9-12H,8,13H2,1-2H3 |
Clé InChI |
WAZHEZAQAZUMHH-UHFFFAOYSA-N |
SMILES |
CN1N=CC(C2=CC=C(N3C=C(S(=O)(CC(CC4=NOC(C)=C4)=O)=O)C5=C3C=C(F)C=C5F)C=N2)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VU-0456940, VU 0456940, VU0456940 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



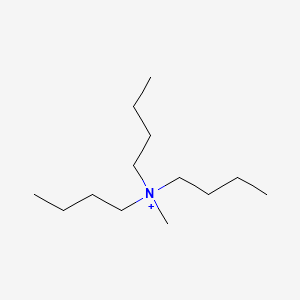
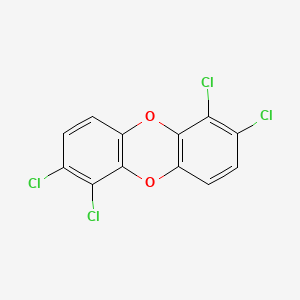
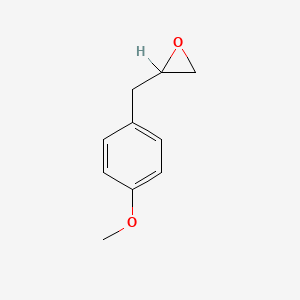
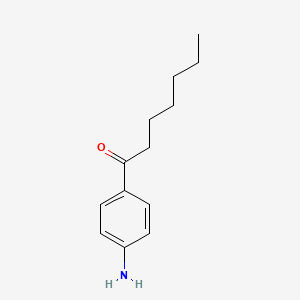
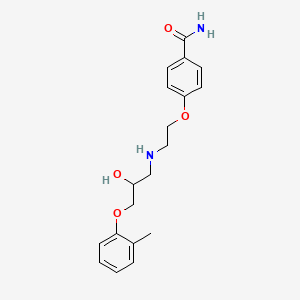
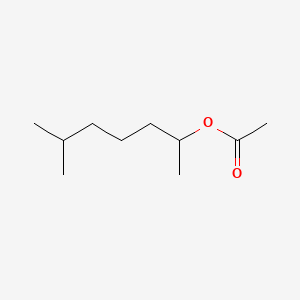
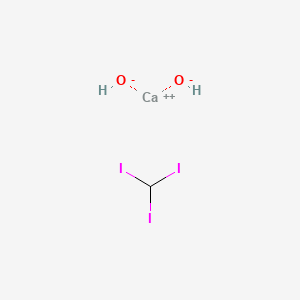
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)

